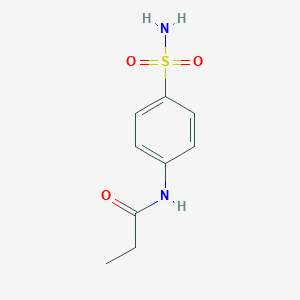

N-(4-sulfamoylphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La N-(4-Sulfamoilfenil)-propionamida es un compuesto orgánico que pertenece a la clase de las sulfonamidas. Estos compuestos son conocidos por sus diversas aplicaciones en química medicinal, particularmente como agentes antibacterianos. La presencia del grupo sulfamoil unido al anillo fenilo confiere propiedades químicas únicas a este compuesto, lo que lo convierte en un tema de interés en varios campos de investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la N-(4-Sulfamoilfenil)-propionamida típicamente involucra la reacción de la 4-aminobencenosulfonamida con cloruro de propionilo en presencia de una base como la piridina. La reacción se lleva a cabo bajo condiciones controladas para garantizar un alto rendimiento y pureza del producto.

Métodos de producción industrial: En un entorno industrial, la síntesis se puede escalar utilizando reactores de flujo continuo. Este método permite un mejor control sobre los parámetros de reacción y puede conducir a una mayor eficiencia y rendimiento. El uso de principios de química verde, como condiciones sin solventes o el uso de solventes ambientalmente benignos, también se explora para hacer que el proceso sea más sostenible .

Tipos de reacciones:

Oxidación: La N-(4-Sulfamoilfenil)-propionamida puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo sulfamoil puede ser reemplazado por otros nucleófilos bajo condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Varios nucleófilos dependiendo del producto deseado.

Principales productos formados:

Oxidación: Formación de ácidos sulfónicos.

Reducción: Formación de aminas.

Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

La N-(4-Sulfamoilfenil)-propionamida tiene una amplia gama de aplicaciones en investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Estudiado por su potencial como inhibidor enzimático, particularmente en la inhibición de la anhidrasa carbónica.

Medicina: Explorado por sus propiedades antibacterianas y su posible uso en el desarrollo de fármacos.

Industria: Utilizado en el desarrollo de nuevos materiales y como precursor en la síntesis de tintes y pigmentos.

Mecanismo De Acción

El mecanismo de acción de la N-(4-Sulfamoilfenil)-propionamida implica su interacción con dianas moleculares específicas, como las enzimas. Por ejemplo, puede inhibir la actividad de la anhidrasa carbónica uniéndose a su sitio activo, evitando así que la enzima catalice la conversión de dióxido de carbono en bicarbonato. Esta inhibición puede conducir a varios efectos fisiológicos, dependiendo del contexto biológico .

Compuestos similares:

- N-(4-Sulfamoilfenil)-acetamida

- N-(4-Sulfamoilfenil)-benzamida

- N-(4-Sulfamoilfenil)-butiramida

Comparación: La N-(4-Sulfamoilfenil)-propionamida es única debido a su grupo propionamida específico, que confiere propiedades químicas y biológicas distintas en comparación con sus análogos. Por ejemplo, el grupo propionamida puede influir en la solubilidad, reactividad e interacción del compuesto con dianas biológicas, lo que lo convierte en un compuesto valioso para aplicaciones específicas .

Comparación Con Compuestos Similares

- N-(4-Sulfamoyl-phenyl)-acetamide

- N-(4-Sulfamoyl-phenyl)-benzamide

- N-(4-Sulfamoyl-phenyl)-butyramide

Comparison: N-(4-Sulfamoyl-phenyl)-propionamide is unique due to its specific propionamide group, which imparts distinct chemical and biological properties compared to its analogs. For example, the propionamide group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .

Propiedades

IUPAC Name |

N-(4-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFCIQSZJXXOLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4708-37-6 |

Source

|

| Record name | N-(4-sulfamoylphenyl)propanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q424VDF6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)

![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)

![6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B300181.png)

![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)

![N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B300185.png)

![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium](/img/structure/B300186.png)

![1-(4-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B300188.png)

![N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea](/img/structure/B300189.png)

![N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B300192.png)

![N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium](/img/structure/B300194.png)

![2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B300203.png)